molecular formula C16H10Cl2N4O B2389081 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 439109-54-3

2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2389081
CAS No.: 439109-54-3
M. Wt: 345.18
InChI Key: DHSKQXVQBJNEDH-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes dichlorinated benzene, pyridine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloropyridine with 4-pyrimidinylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .

Scientific Research Applications

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to its combination of dichlorinated benzene, pyridine, and pyrimidine moieties.

Properties

IUPAC Name

2,3-dichloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKQXVQBJNEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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